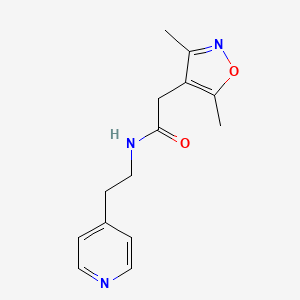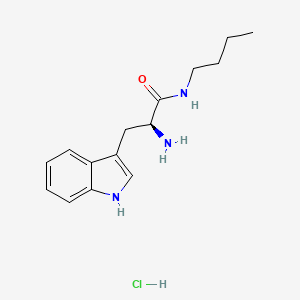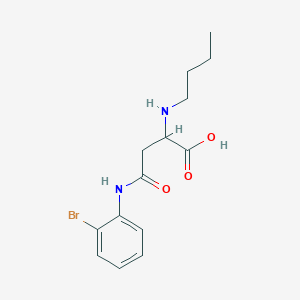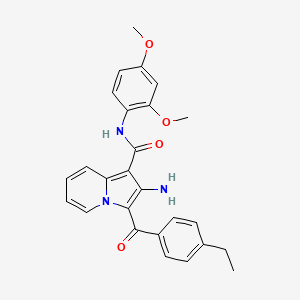
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent and treat dental caries. This compound is a derivative of casein phosphopeptide (CPP) and has been shown to have a unique mechanism of action that makes it an effective tool for preventing tooth decay.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. It also helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that are essential for tooth enamel formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that make it an effective tool for preventing and treating dental caries. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which helps to remineralize tooth enamel. This compound has also been shown to inhibit the growth of oral bacteria and prevent biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it a readily available tool for researchers. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research involving N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide. One area of research is focused on optimizing the formulation of this compound to maximize its effectiveness in preventing and treating dental caries. Another area of research is focused on understanding the mechanism of action of this compound and identifying new targets for its use in preventing tooth decay. Additionally, researchers are exploring the potential use of this compound in other areas of dentistry, such as orthodontics and periodontics.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is synthesized by combining casein phosphopeptide with acetamide and reacting it with cyanocyclopentane and 2-methoxy-4-methylphenol. This process results in the formation of this compound, which is then purified and used for research purposes.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been extensively studied for its potential to prevent and treat dental caries. Several studies have shown that this compound can remineralize tooth enamel and prevent the formation of dental caries. This compound has also been studied for its potential to prevent biofilm formation and inhibit the growth of oral bacteria that are known to cause tooth decay.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-6-13(14(9-12)20-2)21-10-15(19)18-16(11-17)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABWGAKAKYSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)
![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)

![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)